molecular formula C10H8BrNOS B8470552 2-(Thien-2-ylmethoxy)-5-bromopyridine

2-(Thien-2-ylmethoxy)-5-bromopyridine

Cat. No.: B8470552
M. Wt: 270.15 g/mol
InChI Key: HXGWTSHVUKJYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thien-2-ylmethoxy)-5-bromopyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a thienylmethoxy group (a thiophene ring linked via an oxygen atom) and at the 5-position with a bromine atom.

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

5-bromo-2-(thiophen-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H8BrNOS/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h1-6H,7H2

InChI Key

HXGWTSHVUKJYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=NC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of 5-bromopyridine significantly impacts molecular properties:

  • 2-(Benzyloxy)-5-bromopyridine (S2) : The benzyloxy group introduces aromaticity and lipophilicity. Synthesized via NaH/THF-mediated substitution of 5-bromo-2-fluoropyridine with benzyl alcohol, yielding 62.48 mmol scale products .
  • 2-Acetyl-5-bromopyridine : An acetyl group increases electrophilicity, making it a versatile intermediate for pharmaceuticals and agrochemicals .

Key Comparison Table

Compound Substituent Molecular Weight (g/mol) Key Properties
2-(Thien-2-ylmethoxy)-5-bromopyridine Thienylmethoxy ~284.14 (calculated) High lipophilicity, potential S-π interactions
2-(Benzyloxy)-5-bromopyridine Benzyloxy 278.13 Moderate lipophilicity, aromatic
5-Bromo-2-(2-methoxyphenyl)pyridine 2-Methoxyphenyl 264.12 Enhanced solubility via methoxy group
2-Acetyl-5-bromopyridine Acetyl 200.02 Electrophilic, reactive in coupling

Yield Comparison

Reaction Type Compound Yield (%) Conditions
Nucleophilic Substitution 2-(Benzyloxy)-5-bromopyridine (S2) High THF, NaH, 70°C, 12 h
Halogen-Metal Exchange 2-(N-BOC-amino)-5-bromopyridine Trace i-PrMgCl/THF, rt, 24 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.